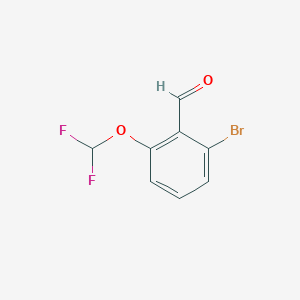
3-Bromo-6-metoxí-2-(trifluorometil)piridina
Descripción general
Descripción
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is represented by the InChI code1S/C7H5BrF3NO/c1-13-5-3-2-4 (8)6 (12-5)7 (9,10)11/h2-3H,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine are not fully detailed in the available literature. It has a molecular weight of 256.02 . More specific properties such as boiling point, melting point, flash point, and density are not available .Aplicaciones Científicas De Investigación
Actividad fungicida
Los derivados de piridina sustituidos con trifluorometilo, que incluyen compuestos como “3-Bromo-6-metoxí-2-(trifluorometil)piridina”, han demostrado exhibir una mayor actividad fungicida en comparación con el cloro y otros derivados. Esto los convierte en valiosos para el desarrollo de nuevos fungicidas con una eficacia potencialmente mayor .
Propiedades herbicidas
La incorporación de estructuras de piridina en herbicidas, como el piroxsulam, conserva las propiedades herbicidas de los compuestos parentales al tiempo que ofrece una protección más selectiva para cultivos como el trigo. “this compound” podría utilizarse potencialmente en aplicaciones similares para mejorar la selectividad y la eficacia .
Síntesis de productos de protección de cultivos
Los derivados de trifluorometilpiridina tienen una alta demanda para la síntesis de diversos productos de protección de cultivos. Dada su similitud estructural, “this compound” puede servir como un intermedio químico en la creación de nuevos o mejores agentes de protección de cultivos .
Intermediarios farmacéuticos
Compuestos como “this compound” representan intermediarios clave en la síntesis de potentes productos farmacéuticos, como los inhibidores covalentes utilizados en terapias dirigidas contra el cáncer .
Bloques de construcción para reacciones de condensación
El grupo trifluorometilo dentro de los derivados de piridina se utiliza a menudo como un bloque de construcción para las reacciones de condensación, que son fundamentales para crear moléculas orgánicas complejas para diversas aplicaciones científicas .
Aplicaciones de reactores en fase de vapor
Las propiedades únicas de las piridinas sustituidas con trifluorometilo las hacen adecuadas para su uso en reactores en fase de vapor, que son esenciales en los procesos de síntesis química a escala industrial .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines, including 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, have a key structural motif in active agrochemical and pharmaceutical ingredients. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Tfmps are known to be involved in various organic synthesis reactions. In the context of Suzuki–Miyaura coupling reactions, the compound may participate in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium .
Pharmacokinetics
The compound’s boiling point is predicted to be 2242±400 °C, and its density is predicted to be 1564±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence the compound’s bioavailability.
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have similar effects.
Action Environment
It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place . This suggests that the compound’s action may be influenced by environmental conditions such as temperature and humidity.
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular mechanisms can vary depending on the specific biomolecules involved and the context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to changes in its effectiveness and potential side effects.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may cause toxic or adverse effects
Metabolic Pathways
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes.
Transport and Distribution
Within cells and tissues, 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
3-bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIFKVUUGVUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253293 | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-91-2 | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


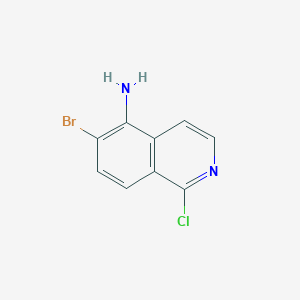

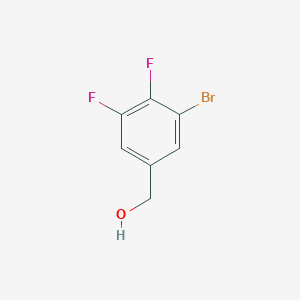
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)

![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)

![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)
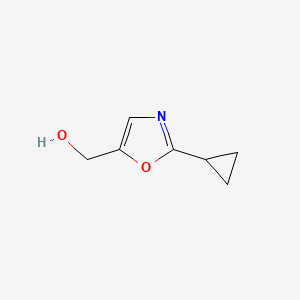
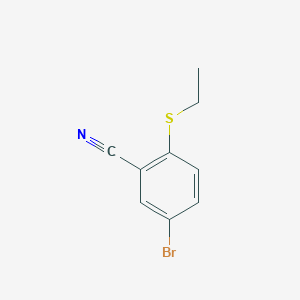
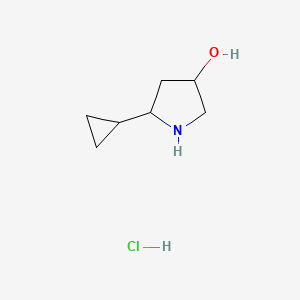
![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)
